N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide
Overview
Description
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide typically involves the reaction of 3-chloro-2-methylaniline with 4-(4-methoxyphenyl)piperazine in the presence of a suitable carbothioamide-forming reagent. The reaction conditions may include:
- Solvent: Common solvents such as ethanol, methanol, or dichloromethane.
- Temperature: Reactions are often carried out at room temperature or slightly elevated temperatures.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological targets and potential as a bioactive compound.
Medicine: Investigating its pharmacological properties and potential therapeutic uses.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved would depend on the biological activity being studied, which could include inhibition or activation of specific proteins or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(3-chlorophenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide
- N-(2-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide
- N-(3-chloro-2-methylphenyl)-4-phenylpiperazine-1-carbothioamide
Uniqueness
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide is unique due to its specific substitution pattern on the phenyl rings and the presence of the piperazine and carbothioamide moieties. These structural features may confer distinct pharmacological properties and reactivity compared to similar compounds.
Properties
IUPAC Name |
N-(3-chloro-2-methylphenyl)-4-(4-methoxyphenyl)piperazine-1-carbothioamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3OS/c1-14-17(20)4-3-5-18(14)21-19(25)23-12-10-22(11-13-23)15-6-8-16(24-2)9-7-15/h3-9H,10-13H2,1-2H3,(H,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPONJYRBLZPRBX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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